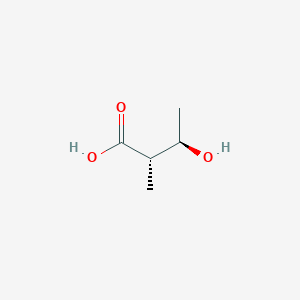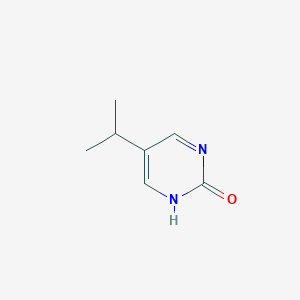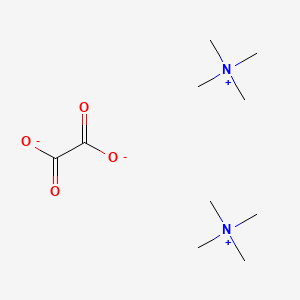
3,4-Difluoro-1,1'-biphenyl
描述
3,4-Difluoro-1,1’-biphenyl is an aromatic compound consisting of two benzene rings connected by a single bond, with fluorine atoms substituted at the 3 and 4 positions on one of the benzene rings.
准备方法
Synthetic Routes and Reaction Conditions: 3,4-Difluoro-1,1’-biphenyl can be synthesized through several methods, with the Suzuki-Miyaura coupling reaction being one of the most common. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions and provides high yields .
Industrial Production Methods: In an industrial setting, the production of 3,4-Difluoro-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, catalysts, and solvents is optimized to ensure cost-effectiveness and scalability. The reaction conditions are carefully controlled to maximize yield and purity .
化学反应分析
Types of Reactions: 3,4-Difluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl compounds, it can undergo electrophilic substitution reactions, such as nitration and halogenation.
Cross-Coupling Reactions:
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly used.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.
Major Products Formed:
Nitration: Produces nitro-substituted biphenyl derivatives.
Halogenation: Results in halogen-substituted biphenyl derivatives.
Cross-Coupling: Yields various functionalized biphenyl compounds depending on the boronic acid used.
科学研究应用
3,4-Difluoro-1,1’-biphenyl has a wide range of applications in scientific research:
Medicinal Chemistry: Due to its ability to interact with biological targets, it is used in the development of pharmaceuticals with potential therapeutic effects.
Materials Science: Its stability and electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 3,4-Difluoro-1,1’-biphenyl in biological systems involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound it interacts with .
相似化合物的比较
4,4’-Difluorobiphenyl: Another fluorinated biphenyl with fluorine atoms at the 4 positions on both benzene rings.
3,4-Difluoro-3’-nitro-1,1’-biphenyl: A derivative with a nitro group, which can exhibit different reactivity and applications.
Uniqueness: 3,4-Difluoro-1,1’-biphenyl is unique due to the specific positioning of the fluorine atoms, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise electronic characteristics .
属性
IUPAC Name |
1,2-difluoro-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJANBBRYLUXRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60515443 | |
| Record name | 3,4-Difluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60515443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67277-33-2 | |
| Record name | 3,4-Difluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60515443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


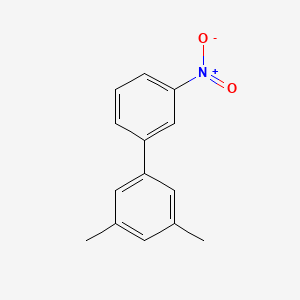
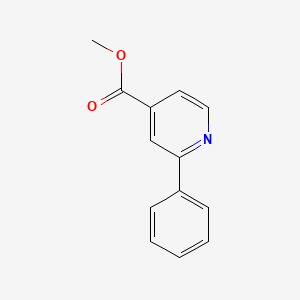
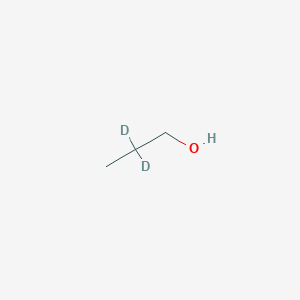
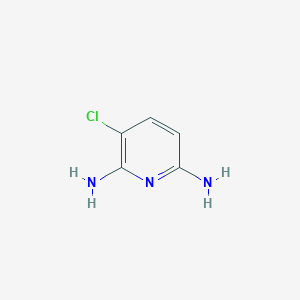

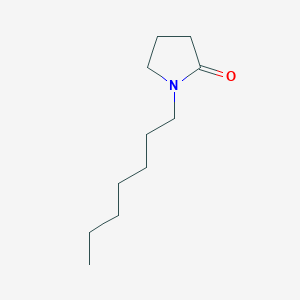
![Isoxazolo[5,4-B]pyridine-3-acetonitrile](/img/structure/B1610712.png)


